molecular formula C15H13NO3 B1238799 Mukonine CAS No. 23523-94-6

Mukonine

Cat. No. B1238799
CAS RN: 23523-94-6
M. Wt: 255.27 g/mol
InChI Key: GIKICDROPGNERQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mukonine belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. Mukonine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, mukonine is primarily located in the membrane (predicted from logP). Outside of the human body, mukonine can be found in herbs and spices. This makes mukonine a potential biomarker for the consumption of this food product.

Scientific Research Applications

Antiproliferative Activity in Cancer Research

Mukonine has been a subject of interest in cancer research due to its antiproliferative properties. A study by Liger et al. (2007) synthesized aza-analogues of mukonine and evaluated their antiproliferative activity against various cancer cell lines. These analogues showed potential as therapeutic agents in cancer treatment (Liger et al., 2007).

Synthesis and Chemical Studies

The chemical synthesis of mukonine has been a significant focus in scientific research. Liu and Larock (2007) developed an efficient method for synthesizing carbazole alkaloids like mukonine, contributing to the ease of studying these compounds (Liu & Larock, 2007). Additionally, Zempoalteca and Tamariz (2002) described a concise and total synthesis of natural carbazole mukonine, highlighting the compound's accessibility for further research (Zempoalteca & Tamariz, 2002).

Applications in Organic Synthesis

Mukonine's role in the synthesis of various compounds has been explored. Knölker and Wolpert (2003) used mukonine in the total synthesis of alkaloids, demonstrating its utility in creating complex organic molecules (Knölker & Wolpert, 2003). Another study by Hibino et al. (2009) presented a new synthesis route for carbazole alkaloids like mukonine, further expanding its applications in organic chemistry (Hibino et al., 2009).

properties

CAS RN

23523-94-6

Product Name

Mukonine

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

IUPAC Name

methyl 1-methoxy-9H-carbazole-3-carboxylate

InChI

InChI=1S/C15H13NO3/c1-18-13-8-9(15(17)19-2)7-11-10-5-3-4-6-12(10)16-14(11)13/h3-8,16H,1-2H3

InChI Key

GIKICDROPGNERQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC

Canonical SMILES

COC1=CC(=CC2=C1NC3=CC=CC=C32)C(=O)OC

melting_point

198-200°C

physical_description

Solid

synonyms

mukonine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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